Dimethyl 5-bromoisophthalate

Übersicht

Beschreibung

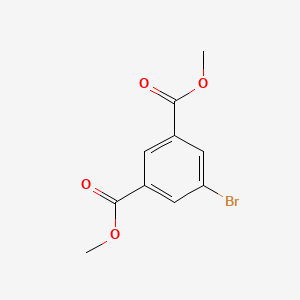

Dimethyl 5-bromoisophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a bromine atom is substituted at the 5-position of the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 5-bromoisophthalate can be synthesized from 5-bromoisophthalic acid. The typical preparation involves esterification of 5-bromoisophthalic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours. After completion, the reaction mixture is neutralized with sodium bicarbonate, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles, enabling diverse functionalization.

Key Findings:

-

Suzuki-Miyaura Cross-Coupling : The bromine participates in palladium-catalyzed couplings with boronic acids. For example, in the synthesis of FimH antagonists, the bromine was replaced with pyridin-3-ylamino groups using Suzuki coupling (Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron) to yield biaryl derivatives .

-

Amination : Reaction with ammonia or amines (e.g., pyrimidin-5-amine) in polar aprotic solvents produces substituted isophthalates .

Reaction Table:

| Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| Pd(dppf)Cl₂, bis(pinacolato)diboron | Biaryl mannoside derivatives | 92% | |

| Pyrimidin-5-amine, THF/MeOH | 5-(Pyrimidin-5-ylamino)isophthalate | 89% |

Hydrolysis of Ester Groups

The methyl ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions.

Key Findings:

-

Basic Hydrolysis : Treatment with aqueous NaOH (6 eq) in THF/MeOH at 45–50°C for 7–19 hours converts esters to 5-bromoisophthalic acid .

-

Acidic Hydrolysis : Concentrated H₂SO₄ in methanol under reflux also facilitates ester cleavage, though basic conditions are more commonly reported .

Reaction Table:

| Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| NaOH (aq), THF/MeOH, 50°C, 7 h | 5-Bromoisophthalic acid | 92% | |

| H₂SO₄, methanol, reflux | 5-Bromoisophthalic acid | 89% |

Stability and Reactivity Under Extreme Conditions

This compound remains stable under standard storage but decomposes under harsh conditions:

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Bromination of isophthalic acid to form 5-bromoisophthalic acid. |

| 2 | Esterification with methanol to produce dimethyl 5-bromoisophthalate. |

| 3 | Purification through crystallization or distillation. |

Scientific Research Applications

This compound serves as a versatile intermediate in various chemical reactions and has several notable applications:

Medicinal Chemistry

DMBr-ISO is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactive bromine group allows for numerous transformations essential for drug development.

- Case Study : Research has shown that derivatives of DMBr-ISO can inhibit plasmepsins involved in the maturation of Plasmodium falciparum, a malaria-causing parasite. Selectivity factors for these inhibitors reached up to 50-fold against human proteases .

Organic Synthesis

The compound is employed as a building block in the synthesis of complex organic molecules. It undergoes various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.

- Hydrolysis : Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Substituted isophthalates |

| Reduction | Lithium aluminum hydride | 5-Bromoisophthalic alcohol |

| Hydrolysis | Aqueous sodium hydroxide | 5-Bromoisophthalic acid |

Polymer Production

DMBr-ISO is also applied in the production of polymers and dyes, contributing to materials science by enhancing the properties of polymeric materials.

Wirkmechanismus

The mechanism of action of dimethyl 5-bromoisophthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester groups are reduced to alcohols, involving the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 5-bromoisophthalate can be compared with other similar compounds such as:

Dimethyl 5-chloroisophthalate: Similar structure but with a chlorine atom instead of bromine.

Dimethyl 5-iodoisophthalate: Contains an iodine atom instead of bromine.

Dimethyl isophthalate: Lacks the halogen substitution on the benzene ring.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in various substitution reactions more readily compared to chlorine or iodine .

Biologische Aktivität

Dimethyl 5-bromoisophthalate (DMBr-ISO) is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, potential applications, and related research findings.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula and a molecular weight of 273.08 g/mol. The structure consists of a benzene ring substituted with two methyl groups and a bromine atom, along with two ester groups. Its chemical properties include:

- Boiling Point : 159 °C

- Melting Point : 89 °C

- Log P (Partition Coefficient) : Approximately 2.37, indicating moderate lipophilicity .

Toxicity and Safety

Research indicates that DMBr-ISO exhibits acute toxicity when ingested, classifying it as an irritant. Safety data suggest that handling this compound requires caution due to its potential harmful effects on health .

Pharmaceutical Applications

DMBr-ISO is primarily utilized as a pharmaceutical intermediate in the synthesis of various drug molecules. Although specific details about the drugs it contributes to are often proprietary, its reactive bromine group facilitates numerous chemical transformations, making it valuable in drug development .

Additionally, DMBr-ISO has been implicated in studies focusing on plasmepsin inhibitors , which are compounds designed to combat malaria by inhibiting specific enzymes in the Plasmodium falciparum parasite. These inhibitors have shown promising results in enhancing selectivity against human proteases while maintaining anti-malarial activity .

Research Findings and Case Studies

Several studies have highlighted the biological implications of DMBr-ISO:

- Inhibition Studies : Research has demonstrated that derivatives of DMBr-ISO can inhibit plasmepsins involved in the maturation of P. falciparum. For instance, compounds derived from DMBr-ISO showed significant selectivity against plasmepsin IV compared to cathepsin D, with selectivity factors reaching up to 50-fold .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of DMBr-ISO derivatives have revealed that modifications to the bromine substituent can enhance biological activity. For example, certain modifications resulted in improved inhibition profiles against target enzymes .

- Chemical Synthesis Applications : Beyond pharmaceutical applications, DMBr-ISO serves as a versatile reagent in organic synthesis, facilitating various transformations due to its electrophilic nature .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

dimethyl 5-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJINGKSNJNXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068667 | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-21-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dimethyl 5-bromoisophthalate in the synthesis of tetrafunctional initiators for cationic polymerization?

A: this compound (DMBI) serves as a crucial building block in the synthesis of 3,3′,5,5′-Tetrakis(2-chloro-2-propyl)biphenyl (BPTCC), a tetrafunctional initiator for the cationic polymerization of isobutylene []. The synthesis involves a key coupling reaction where two molecules of DMBI are joined together using nickel dibromide bis(triphenylphosphine) and zinc in the presence of a base []. This coupling reaction is essential for achieving the desired tetrafunctionality in the final initiator molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.